![molecular formula C23H19ClN6O2S B2888578 N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1115979-80-0](/img/structure/B2888578.png)
N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl group attached at the secondary carbon . The compound also includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds similar to N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide have been synthesized and studied for their vibrational spectra and electronic properties. These studies also extend to their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical activity indicates potential use in optical devices and materials science (Mary et al., 2020).
Molecular Structure and Interactions
The molecular structure of related acetamide compounds, highlighting the orientation of chlorophenyl and thiazole rings and their intermolecular interactions, has been detailed. Such structural analyses are crucial for understanding the compound's behavior in crystalline forms and potential applications in material science and drug design (Saravanan et al., 2016).
Corrosion Inhibition
Acetamide derivatives have been explored for their efficacy as corrosion inhibitors, demonstrating significant prevention efficiencies in various media. This application is particularly relevant in industrial settings where corrosion resistance is critical for maintaining the integrity of metal structures and components (Yıldırım & Cetin, 2008).
Antitumor Activity
The antitumor activity of benzothiazole acetamide analogs, similar in structure to the compound , has been evaluated. These studies provide insights into the potential therapeutic applications of such compounds, highlighting the importance of structural modifications to enhance anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Research on acetamide compounds incorporating antipyrine moiety has revealed significant antimicrobial properties. Such studies are foundational for developing new antibacterial and antifungal agents, contributing to the ongoing fight against resistant microbial strains (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2S/c1-13-20(23-26-21(28-32-23)15-7-9-18(33-3)10-8-15)27-29-30(13)12-19-14(2)31-22(25-19)16-5-4-6-17(24)11-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFGGCQCMMTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC(=CC=C3)Cl)C)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.